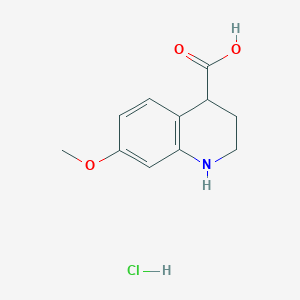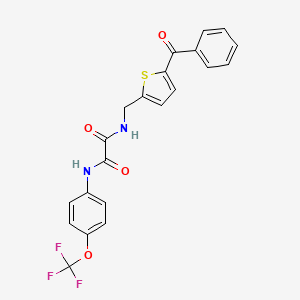
Acide 7-méthoxy-1,2,3,4-tétrahydroquinoléine-4-carboxylique ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. It is being studied for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Mécanisme D'action
The mechanism by which 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methoxy and carboxylic acid groups.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a similar methoxy substitution but differing in the position of the carboxylic acid group.
Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7;/h2-3,6,9,12H,4-5H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRFGTIXKXTGCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCN2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409090.png)
![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)
![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)

![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)

